I-Abopx
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of I-ABOPX involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrimidine ring, iodination, and subsequent functionalization to introduce the phenoxy and acetamide groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization, distillation, and chromatography are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
I-ABOPX undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the aromatic ring can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
I-ABOPX is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a ligand for adenosine receptors, which are involved in various physiological processes. Research studies utilize this compound to investigate the structure and function of these receptors, as well as their role in diseases such as Parkinson’s disease, schizophrenia, and cancer .
Mechanism of Action
I-ABOPX exerts its effects by binding to adenosine receptors, which are G protein-coupled receptors. The binding of this compound to these receptors modulates their activity, leading to changes in intracellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor subtype and the tissue in which it is expressed .
Comparison with Similar Compounds
Similar Compounds
Xanthine derivatives: These compounds also target adenosine receptors and have similar pharmacological effects.
Caffeine: A well-known stimulant that acts as an adenosine receptor antagonist.
Theophylline: Another adenosine receptor antagonist used in the treatment of respiratory diseases
Uniqueness of I-ABOPX
This compound is unique due to its specific structure, which allows for selective binding to certain adenosine receptor subtypes. This selectivity makes it a valuable tool in research for studying the distinct roles of different adenosine receptors in various physiological and pathological conditions .
Biological Activity
I-Abopx, a compound derived from the xanthine class, has garnered attention for its biological activity, particularly as a selective antagonist of the A2B adenosine receptor. This article delves into the structure-activity relationships (SAR), binding affinities, and potential therapeutic applications of this compound, supported by data tables and case studies.
Overview of this compound
This compound, specifically known as 125I-3-(4-amino-3-iodobenzyl)-8-(phenyl-4-oxyacetate)-1-propylxanthine, is a radiolabeled xanthine derivative used in binding studies to elucidate its interaction with adenosine receptors. The A2B receptor is involved in various physiological processes, including vascular tone regulation, glucose metabolism, and inflammatory responses. Understanding the interaction of this compound with these receptors can provide insights into its potential therapeutic roles.
Structure-Activity Relationships (SAR)
Research has identified key structural features that influence the biological activity of this compound. The following table summarizes findings related to various substituted xanthines and their affinities for human and rat A2B receptors:
Compound | Substituents | Binding Affinity (nM) | Selectivity (A2B/A2A) |
---|---|---|---|
This compound | 4-amino, phenyl-4-oxyacetate | 1 | High |
Compound 2b | Methyl at N-3 | 10 | Moderate |
Compound 3 | 2-phenylethyl at N-1 | <5 | High |
Compound 4 | Cycloalkyl at N-8 | 15 | Low |
The data indicate that modifications at the 1-position significantly enhance selectivity for the A2B receptor over A2A receptors. Notably, compounds with larger substituents at the N-1 position tend to exhibit higher binding affinities.
Binding Studies
Binding assays using recombinant human and rat A2B receptors have demonstrated that this compound binds with high affinity. In experiments conducted on HEK-293 cells expressing these receptors, this compound showed a dissociation constant () of approximately 1 nM, indicating strong receptor-ligand interaction .
Case Study: Antiasthmatic Potential
A study evaluating the antiasthmatic effects of this compound revealed that its antagonistic action on A2B receptors could reduce airway hyperresponsiveness in animal models. The administration of this compound led to a significant decrease in inflammatory markers associated with asthma, suggesting its potential as a therapeutic agent .
Therapeutic Applications
The biological activity of this compound extends beyond respiratory conditions. Its role in modulating glucose metabolism suggests potential applications in diabetes management. Research indicates that antagonism of A2B receptors can enhance glucose uptake in skeletal muscle and suppress hepatic glucose production .
Toxicological Assessment
Toxicity studies have been conducted to evaluate the safety profile of this compound. Preliminary findings indicate low cytotoxicity across various cell lines, including human cancer cells. The compound's selectivity appears to minimize off-target effects, making it a promising candidate for further development .
Properties
IUPAC Name |
2-[4-[3-[(4-amino-3-iodophenyl)methyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22IN5O5/c1-2-9-28-22(32)19-21(29(23(28)33)11-13-3-8-17(25)16(24)10-13)27-20(26-19)14-4-6-15(7-5-14)34-12-18(30)31/h3-8,10H,2,9,11-12,25H2,1H3,(H,26,27)(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJMGIXWGPEEFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3=CC=C(C=C3)OCC(=O)O)N(C1=O)CC4=CC(=C(C=C4)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22IN5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40150098 | |
Record name | BW A522 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112533-64-9 | |
Record name | BW A522 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112533649 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BW A522 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40150098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.